molecular formula (CH3)2Hg<br>CH3HgCH3<br>C2H6Hg B1214916 Dimethylmercury CAS No. 593-74-8

Dimethylmercury

Cat. No.: B1214916
CAS No.: 593-74-8
M. Wt: 230.66 g/mol
InChI Key: ATZBPOVXVPIOMR-UHFFFAOYSA-N
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Description

Dimethylmercury ((CH₃)₂Hg) is a highly volatile, lipophilic organomercury compound characterized by its extreme neurotoxicity and environmental persistence. It forms through microbial methylation of inorganic mercury (Hg²⁺) in aquatic and terrestrial environments . As a colorless liquid at room temperature, it readily evaporates (vapor pressure: 58.5 mmHg at 23.7°C) and permeates materials like plastics and rubber, posing significant handling risks . Its volatility facilitates atmospheric transport, and it has been detected in coastal fog, seawater, and glacial fjords, where photodemethylation breaks it down into monomethylmercury (MeHg) in the euphotic zone .

This compound’s toxicity arises from its ability to cross the blood-brain barrier, causing irreversible neurological damage, including sensory disturbances, motor impairment, and cognitive decline . Rapid in vivo demethylation to MeHg exacerbates its toxicity, as observed in murine models .

Biological Activity

Dimethylmercury (DMHg), a highly toxic organomercuric compound, has garnered significant attention due to its potent neurotoxic effects and the severe health risks it poses even at minimal exposure levels. This article explores the biological activity of this compound, focusing on its toxicity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is recognized as one of the most hazardous mercury compounds. Its chemical formula is (CH3)2Hg(CH_3)_2Hg, and it is primarily known for its neurotoxic properties. DMHg can easily penetrate biological membranes, including the blood-brain barrier, leading to severe neurological damage upon exposure .

Mechanisms of Toxicity

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotoxicity : DMHg is a potent neurotoxin that can cause widespread neurological damage. Studies have shown that it induces necrosis in neurons and alters calcium homeostasis in neuronal cells, leading to cell death .
  • Genotoxicity : Research indicates that DMHg exhibits genotoxic effects, as evidenced by its ability to cause DNA damage in human lymphocytes .
  • Metabolism : this compound is metabolized in the body to monomethylmercury (MMHg), which is also neurotoxic. This metabolic conversion complicates the assessment of DMHg's direct effects since its toxicological profile may be influenced by its metabolites .

Toxicological Data

The following table summarizes key toxicological data related to this compound:

Parameter Value
Lethal Dose (LD50)~5 mg/kg body weight (approx. 400 mg Hg)
Neurotoxic EffectsNecrosis, ataxia, cognitive impairment
Genotoxic EffectsDNA damage in lymphocytes
Metabolic ConversionConverts to monomethylmercury

Fatal Poisoning Incident

One of the most notable cases involving this compound occurred in 1997 when chemist Karen Wetterhahn suffered fatal poisoning after a few drops spilled onto her latex glove. Despite immediate medical attention, she developed severe neurological symptoms within weeks and died shortly thereafter. Autopsy findings revealed extensive brain damage consistent with mercury toxicity .

Laboratory Studies

In laboratory settings, studies have demonstrated that exposure to DMHg leads to significant alterations in neuronal cell viability. For instance, Oyama et al. (1998) found that while methylmercury reduced cell viability in rat cerebellar neurons, this compound did not exhibit similar effects under certain conditions; however, it still caused detrimental changes in cellular function .

Environmental Impact and Biodegradation

Recent studies have highlighted the role of this compound in aquatic environments. It has been shown to photochemically degrade in natural waters, contributing to the formation of monomethylmercury, which bioaccumulates in aquatic food webs . Understanding these processes is crucial for assessing the ecological risks posed by mercury compounds.

Conclusions

This compound represents a significant health hazard due to its extreme toxicity and potential for causing irreversible neurological damage. The mechanisms underlying its biological activity involve complex interactions with cellular processes and metabolic pathways. Continued research is essential for elucidating these mechanisms and developing effective strategies for risk assessment and management.

Scientific Research Applications

Toxicological Studies

Dimethylmercury is primarily used as a reference toxin in toxicological studies due to its potency as a neurotoxin. It serves as a benchmark for assessing the toxicity of other mercury compounds, particularly methylmercury, which is known for its bioaccumulation in aquatic food webs. Research indicates that even minute amounts of this compound can lead to severe mercury poisoning, making it a critical subject for understanding mercury's effects on human health and the environment .

Environmental Chemistry

Recent studies have highlighted the role of this compound in the marine environment, particularly as a precursor to monomethylmercury, which biomagnifies in marine food webs. Research conducted off the California coast demonstrated that this compound concentrations are significantly higher in upwelled waters compared to surface waters, suggesting that it plays a crucial role in the mercury cycle within marine ecosystems .

Table 1: this compound Concentrations in Marine Environments

EnvironmentThis compound Concentration (ng/L)Source
California Current69% higher than surface watersRecent oceanographic studies
Baltic SeaVariable based on photochemical conditionsExperimental degradation studies
Arctic OceanObserved degradation ratesPhotochemical studies

Analytical Chemistry

This compound has been utilized in analytical chemistry for calibrating nuclear magnetic resonance (NMR) instruments. Its unique properties allow for precise measurements of mercury concentrations in various samples, although safer alternatives are increasingly preferred due to safety concerns .

Photochemical Studies

Research indicates that this compound can undergo photochemical degradation in natural water bodies, potentially leading to the formation of monomethylmercury through sunlight-mediated processes. This transformation is significant as it contributes to the understanding of mercury dynamics in aquatic systems and highlights the need for further investigation into the mechanisms driving these reactions .

Historical Context and Proposed Uses

Historically, this compound was considered for various applications, including potential use as a rocket fuel additive due to its energetic properties when mixed with oxidizers like red fuming nitric acid. However, these applications were never realized due to safety concerns and the development of safer alternatives .

Case Study 1: Toxicity Assessment

A notable case involved a researcher who suffered severe mercury poisoning after accidental exposure to this compound, underscoring its dangers and leading to stricter laboratory safety protocols regarding hazardous materials .

Case Study 2: Marine Ecosystem Impact

A study on the California Current System revealed that this compound's degradation contributes significantly to monomethylmercury levels in marine organisms, challenging previous assumptions about mercury sources and necessitating revised models for predicting mercury bioaccumulation in aquatic food webs .

Q & A

Q. Basic: What laboratory synthesis methods are used for dimethylmercury, and how are purity and stability ensured?

This compound (DMeHg) is synthesized via alkylation of mercuric chloride with methyllithium or by reacting methylmercury iodide with potassium cyanide . To ensure purity, researchers employ vacuum distillation under inert conditions and validate compound identity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Stability is maintained by storing DMeHg in sealed, dark glass vessels under argon to prevent photodegradation and oxidation .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

DMeHg’s extreme neurotoxicity (lethal dose <0.1 mL) mandates stringent precautions:

  • Glove selection : Use laminated Silver Shield gloves under abrasion-resistant outer gloves, as latex, neoprene, and PVC are permeable .
  • Containment : Work in fume hoods with secondary containment trays.
  • Exposure monitoring : Regular hair and blood mercury analysis (baseline: <5 µg/L in blood) to detect subacute exposure .
  • Emergency protocols : Immediate chelation therapy (e.g., DMPS) post-exposure, informed by the 1997 Karen Wetterhahn case .

Q. Advanced: How does this compound form in sulfidic aquatic systems, and what experimental approaches validate these pathways?

DMeHg forms via decomposition of bis(methylmercury(II)) sulfide ((CH₃Hg)₂S) in sulfidic solutions, with log K = 26.0 for the equilibrium 2CH₃Hg⁺ + HS⁻ ⇌ (CH₃Hg)₂S . Researchers combine:

  • Isotopic tracer experiments (e.g., enriched Hg isotopes) to track methylation.
  • Density functional theory (DFT) calculations to model reaction kinetics, aligning with observed first-order degradation rates (k = 3.6 × 10⁻⁶ s⁻¹) .
  • Field sampling at oxic/anoxic interfaces (e.g., North Pacific upwelling zones) to correlate DMeHg levels with MeHg/sulfide ratios .

Q. Advanced: How do analytical discrepancies in this compound detection arise, and what methodologies resolve them?

Contradictions stem from:

  • Matrix effects : DMeHg volatility complicates water vs. sediment measurements. Purge-and-trap gas chromatography with cold-vapor atomic fluorescence (GC-CVAFS) improves detection limits (0.01 pg/L) .
  • Speciation interference : Co-occurring organomercurials require sequential solvent extraction and HPLC-ICP-MS separation .
  • Calibration : Use of isotopically enriched internal standards (e.g., DMe¹⁹⁹Hg) corrects for signal drift .

Q. Advanced: What experimental models elucidate this compound’s neurotoxic mechanisms?

  • In vivo models : Rodent studies using subcutaneous DMeHg exposure (0.5–2 mg/kg) reveal delayed neurotoxicity (ataxia, coma) linked to blood-brain barrier penetration .
  • In vitro assays : Neuronal cell lines (e.g., SH-SY5Y) treated with DMeHg show glutathione depletion and caspase-3 activation, mitigated by N-acetylcysteine (NAC) and selenium .
  • Biomarker analysis : Hair mercury profiles reconstruct exposure timing, critical in forensic toxicology .

Q. Advanced: How do computational models advance understanding of this compound’s environmental fate?

  • Reactive transport models : Simulate DMeHg flux across sediment-water interfaces, incorporating redox gradients and microbial activity (e.g., Geobacter spp.) .
  • Global mercury models (e.g., GEOS-Chem) : Predict DMeHg atmospheric evasion and oceanic cycling, validated by cruise data (e.g., Southern Ocean Hg speciation) .
  • Machine learning : Identifies hotspots of DMeHg production using sulfide concentration, pH, and organic carbon as predictors .

Q. Methodological: What strategies address data gaps in this compound research?

  • Meta-analysis : Synthesize legacy data from repositories like TOXCENTER and ToxLine, correcting for methodological variability (e.g., pre-2000 colorimetric assays vs. modern CVAFS) .
  • Interlaboratory comparisons : Harmonize protocols via initiatives like the Minamata Convention’s monitoring network .
  • Citizen science : Engage fishing communities in biota sampling (e.g., tuna, swordfish) to map DMeHg bioaccumulation .

Comparison with Similar Compounds

The table below contrasts dimethylmercury with structurally related organomercury compounds and inorganic mercury:

Feature This compound ((CH₃)₂Hg) Methylmercury (CH₃Hg⁺) Ethylmercury (C₂H₅Hg⁺) Phenylmercury (C₆H₅Hg⁺) Inorganic Mercury (Hg²⁺)
Chemical Structure Two methyl groups bonded to Hg Methyl group + Hg⁺ Ethyl group + Hg⁺ Phenyl group + Hg⁺ Ionic Hg²⁺
Volatility High (58.5 mmHg at 23.7°C) Low (primarily in aqueous phases) Moderate Low Elemental Hg⁰ is volatile
Environmental Sources Seawater, fog, microbial methylation Bioaccumulation in seafood Synthetic (e.g., thimerosal) Biocides, industrial waste Industrial emissions, sediments
Toxicity Mechanism Rapid CNS penetration; demethylates to MeHg Binds sulfhydryl groups, disrupts enzymes Less bioaccumulative than MeHg Limited enzymatic interference Kidney damage, non-neurotoxic
Environmental Persistence Short-lived due to photodemethylation High (bioaccumulates in food chains) Moderate Low (biodegradable) Long-term sediment retention
Stability in Aqueous Systems Decomposes at low pH (forms MeHg + CH₄) Stable across pH gradients pH-sensitive Degrades via bacterial action Redox-dependent (Hg⁰ ↔ Hg²⁺)

Key Research Findings:

  • Degradation : In acidic environments (pH < 7), this compound decomposes to MeHg and methane, while alkaline conditions stabilize it as [CH₃-Hg-CH₃·OH] complexes .
  • Ecological Impact : this compound evasion from seawater contributes to MeHg levels in fog, creating secondary exposure routes for terrestrial ecosystems .

Properties

IUPAC Name

dimethylmercury
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InChI

InChI=1S/2CH3.Hg/h2*1H3;
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InChI Key

ATZBPOVXVPIOMR-UHFFFAOYSA-N
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Canonical SMILES

C[Hg]C
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Molecular Formula

(CH3)2Hg, CH3HgCH3, C2H6Hg
Record name DIMETHYL MERCURY
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DSSTOX Substance ID

DTXSID5047742
Record name Dimethylmercury
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Molecular Weight

230.66 g/mol
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Physical Description

Clear liquid with a mild sweet odor; [Olson, p. 622] Flammable liquid, insoluble in water; [Sullivan, p. 979], COLOURLESS LIQUID.
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Boiling Point

92 °C
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Flash Point

5 °C
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Solubility

Solubility in water: none
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Density

Density (at 20 °C): 3.05 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.5
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Vapor Density

Relative vapor density (air = 1): 7.96
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Vapor Pressure

62.3 [mmHg], Vapor pressure, kPa at 20 °C: 8.8
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CAS No.

593-74-8
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Melting Point

-42 °C
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